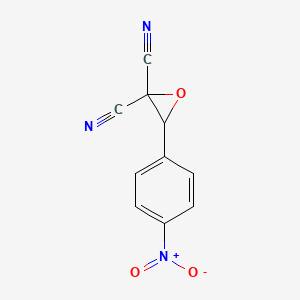

3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile

描述

3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile (C₁₀H₅N₃O₃) is a nitrophenyl-substituted epoxide featuring two cyano groups at the 2-position of the oxirane ring. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its physical, spectral, and reactive properties. Key data include:

- Melting Point: 177°C .

- IR Peaks: CN stretching at 2260 cm⁻¹, C-O stretching at 1191 cm⁻¹, and aromatic C=C stretching at 1609/1520 cm⁻¹ .

- NMR: ¹H NMR (δ = 8.42 ppm and 7.70 ppm for aromatic protons; δ = 4.87 ppm for the oxirane CH group) and ¹³C NMR (δ = 137.8 ppm for the nitrophenyl carbon) .

The nitro group enhances electrophilicity, making this compound a valuable intermediate in 1,3-dipolar cycloadditions and heterocyclic syntheses .

属性

IUPAC Name |

3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-5-10(6-12)9(16-10)7-1-3-8(4-2-7)13(14)15/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSCXIIEPGZPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(O2)(C#N)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453040 | |

| Record name | 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34559-52-9 | |

| Record name | 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile typically involves the epoxidation of vinyl cyanides. One common method is the use of lithium hypochlorite (LiOCl) in the presence of a catalyst such as Fe3O4@Ag-CTAB. This reaction is carried out in an aqueous medium, which is considered environmentally friendly . The reaction conditions include moderate temperatures and the use of surfactants to improve the solubility of the reactants.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, is emphasized to minimize environmental impact .

化学反应分析

Types of Reactions

3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxide derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile used .

科学研究应用

Synthesis and Reactivity

The compound can be synthesized through various methods, including the reaction of substituted phenols with dicarbonitriles. Its unique oxirane structure allows it to participate in diverse chemical reactions, such as:

- Ring Opening Reactions : The oxirane ring can undergo nucleophilic attack, leading to the formation of various derivatives.

- Cycloaddition Reactions : It has been shown to react with activated alkenes to form cycloadducts, which can be useful in synthesizing complex organic molecules .

Organic Synthesis

3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to participate in ring-opening reactions makes it valuable for creating various functionalized products. For instance, it has been utilized in the synthesis of tetrahydrofuran derivatives through cycloaddition reactions with carbonyl ylides .

Medicinal Chemistry

The compound's biological activity has been a subject of interest in medicinal chemistry. Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that similar compounds can induce cytotoxic effects against cancer cell lines, making this compound a potential candidate for drug development .

Material Science

Due to its unique chemical structure, this compound is being investigated for applications in material science, particularly in the development of polymers and coatings. Its reactive sites allow for the incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Cycloaddition Reactions

A study examined the thermal [3+2] cycloaddition of this compound with activated alkenes. The results showed that the reaction proceeds via a domino mechanism involving ring opening followed by cycloaddition, yielding various stereoisomers. The activation energy for these reactions was found to be low, indicating favorable reaction conditions .

| Reaction Type | Activation Energy (kcal/mol) | Major Products |

|---|---|---|

| Cycloaddition | 0.1 | Tetrahydrofurans |

| Ring Opening | Variable | Various derivatives |

Case Study 2: Anticancer Activity

Research on related compounds has demonstrated significant cytotoxic effects against several cancer cell lines. These findings suggest that modifications of this compound could lead to new anticancer agents. In vitro tests indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells .

作用机制

The mechanism of action of 3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .

相似化合物的比较

Substituent Effects on Physical Properties

The nitro group’s position and electronic nature significantly alter physical properties compared to analogs:

| Compound | Substituent | Melting Point (°C) | CN IR Stretch (cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile | 4-NO₂ | 177 | 2260 | 215.17 |

| 3-(4-Bromophenyl)oxirane-2,2-dicarbonitrile | 4-Br | 129–130 | 2258 | 249.07 |

| 3-(2-Nitrophenyl)oxirane-2,2-dicarbonitrile | 2-NO₂ | 128–129 | 2255 | 215.17 |

| 3-Phenyloxirane-2,2-dicarbonitrile | H | N/A | N/A | 170.17 |

Key Observations :

- The para-nitro derivative (target compound) exhibits the highest melting point due to strong dipole-dipole interactions and possible π-stacking .

- Ortho-nitro substitution (2-NO₂) reduces symmetry and weakens intermolecular forces, lowering the melting point compared to the para isomer .

- Bromine (4-Br), being less polar than nitro, results in lower melting points .

Reactivity in Cycloaddition Reactions

Electron-withdrawing substituents like nitro deactivate the epoxide ring, slowing reaction rates and reducing yields compared to electron-donating groups (e.g., methoxy):

| Reaction Product | Starting Epoxide | Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 5c (C₁₈H₁₈ClNO₂) | 3-(4-Methoxyphenyl)oxirane-2,2-dicarbonitrile | 4-OCH₃ | 9 | 60 |

| 5d (C₂₁H₁₈N₄O₅) | This compound | 4-NO₂ | 45 | 35 |

| 6b (4-Chlorophenyl derivative) | 3-(4-Chlorophenyl)oxirane-2,2-dicarbonitrile | 4-Cl | 32 | 59 |

| 7d (Oxazolidine derivative) | This compound | 4-NO₂ | 72 | 27 |

Key Observations :

Electronic and Steric Effects on Product Formation

The nitro group’s strong electron-withdrawing effect enhances the electrophilicity of the epoxide, favoring nucleophilic attacks in specific pathways:

- In synthesizing 4-(1,3-Benzodioxol-5-yl)-3-benzyl-2-(4-nitrophenyl)-1,3-oxazolidine-5,5-dicarbonitrile (7d) , the nitro group stabilizes transition states via resonance, but steric hindrance from the bulky benzodioxolyl group limits yields (27%) .

- Comparatively, 4-chlorophenyl analogs (e.g., 6b) achieve higher yields (59%) due to reduced steric and electronic deactivation .

生物活性

3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile, also known as a nitrophenyl oxirane derivative, is a compound of significant interest in medicinal and organic chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H8N4O3

- CAS Number : 34559-52-9

The compound features an oxirane ring, which is a three-membered cyclic ether, and two cyano groups attached to the carbon chain, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions that can affect cellular processes:

- Electrophilic Reactions : The presence of the nitrophenyl group makes the compound a potent electrophile, allowing it to interact with nucleophilic sites in biological molecules.

- Cytotoxicity : Studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with similar structures have demonstrated significant activity against glioma and melanoma cells .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

- Cell Cycle Regulation : By inducing DNA damage or disrupting cellular signaling pathways, this compound may interfere with the normal progression of the cell cycle.

- Apoptosis Induction : The compound has been linked to apoptosis in cancer cells, potentially through the activation of caspases or other apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Activity :

- Antimicrobial Properties :

Data Table: Biological Activity Overview

| Biological Activity | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | ~10 | Apoptosis induction via ROS |

| Anticancer | A549 | ~15 | DNA damage response activation |

| Antimicrobial | Staphylococcus aureus | ~20 | Disruption of bacterial cell wall synthesis |

常见问题

Q. What are the standard synthetic protocols for preparing derivatives of 3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile via 1,3-dipolar cycloaddition?

Methodological Answer: Derivatives are synthesized by reacting this compound with aldehydes or imines under reflux in dry toluene (N₂ atmosphere). Typical conditions include:

- Reagents : N-[phenylmethylene]methanamine or substituted imines (2.0 mmol) .

- Reaction Time : Varies from 35 to 72 hours, depending on substituents (e.g., 35 hours for 4d , 72 hours for 7d ).

- Workup : Purification via recrystallization (petrol/Et₂O mixtures) or column chromatography, yielding 18–60% .

Q. What spectroscopic techniques confirm the structure and purity of cycloaddition products?

Methodological Answer:

- 1H/13C NMR : Assigns stereochemistry and substituent positions (e.g., δ 8.36 ppm for nitroaryl protons in 4d ).

- HRMS : Validates molecular mass (e.g., m/z 333.0995 for C₁₈H₁₃N₄O₃ ).

- Melting Points : Used as preliminary purity indicators (e.g., 164°C for 4d ).

Advanced Research Questions

Q. How can diastereoselectivity be controlled in cycloadditions involving this compound?

Methodological Answer: Diastereomer ratios depend on:

- Reaction Conditions : Microwave irradiation vs. conventional heating alters isomer ratios. For example, microwave heating shifted the ratio of ethyl 5,5-dicyano derivatives from 59/41 to 41/59 .

- Solvent Polarity : Polar solvents favor specific transition states.

- Purification : Column chromatography (silica gel, petrol/EtOAc) isolates major isomers (e.g., 60/40 mixtures resolved to >90% purity ).

Q. What mechanistic insights explain the reactivity of this compound in cycloadditions?

Methodological Answer:

- Electrophilic Activation : The nitro group enhances electrophilicity, stabilizing carbonyl ylides and directing regioselectivity .

- Steric Effects : Bulky substituents (e.g., benzyl groups) reduce yields (e.g., 27% for 7d ) due to steric hindrance.

- Kinetic vs. Thermodynamic Control : Prolonged reaction times favor thermodynamically stable isomers .

Q. How can reaction conditions be optimized to improve yields of target compounds?

Methodological Answer:

Q. Are computational methods applicable to predict cycloaddition outcomes?

Methodological Answer: While not explicitly covered in the evidence, combined experimental-theoretical approaches (e.g., DFT calculations) can model transition states and predict stereochemical outcomes. For instance, highlights a study using experimental data to validate theoretical models for diastereomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。